molecular formula C7H6N4O B1384588 5-cyano-N'-hydroxypyridine-2-carboximidamide CAS No. 453565-48-5

5-cyano-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B1384588
CAS No.: 453565-48-5
M. Wt: 162.15 g/mol
InChI Key: CZEOZNIOPJZBMW-UHFFFAOYSA-N
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Description

5-Cyano-N'-hydroxypyridine-2-carboximidamide (CAS 453565-48-5) is a pyridine derivative with a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol . This chemical features both cyano and N'-hydroxycarboximidamide functional groups, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for constructing complex heterocyclic systems with potential biological activity. Recent research published in 2023 demonstrates the application of this compound as a key precursor in the synthesis of novel spiro[indole-3,4'-pyridine] derivatives . These synthesized compounds were investigated for their biological properties, with molecular docking studies revealing affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa , suggesting potential as antibacterial agents . Furthermore, some derivatives showed moderate antioxidant properties and activity as herbicide safeners in laboratory tests on sunflower seedlings . The compound is typically involved in multi-component reactions and can contribute to the development of new pharmacophores. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-cyano-N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOZNIOPJZBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-48-5
Record name 5-Cyano-N-hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453565-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N’-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with cyanogen bromide (BrCN) under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of 5-cyano-N’-hydroxypyridine-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-cyano-N’-hydroxypyridine-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
5-Cyano-N'-hydroxypyridine-2-carboximidamide has been investigated for its potential as an inhibitor of tankyrases, which are enzymes involved in the regulation of cellular processes such as telomere elongation and Wnt signaling pathways. These enzymes are promising targets for anticancer therapies due to their role in tumorigenesis. Research indicates that derivatives of this compound exhibit potent inhibitory activity against tankyrases, suggesting its utility in developing new anticancer drugs .

2. Cardiovascular Therapeutics
The compound has been identified as a potential agonist of the APJ receptor, which is implicated in cardiovascular health. Activation of this receptor may improve heart function in patients with various forms of heart failure. Studies have shown that compounds similar to this compound can enhance cardiac contractility and ejection fraction, indicating a possible therapeutic role in treating heart conditions .

Biological Research

1. Antibacterial Properties
Recent studies have highlighted the need for new antibacterial agents due to rising antibiotic resistance. Compounds like this compound are being screened for antibacterial activity against pathogens such as Staphylococcus aureus. Initial findings suggest that this compound may serve as a scaffold for developing novel antibacterial drugs .

2. Buffering Agent in Cell Cultures
In biological research, the compound functions as a non-ionic organic buffering agent, maintaining pH stability in cell culture environments. This application is crucial for experiments requiring specific pH conditions, enhancing the reliability of biological assays .

Chemical Reagent Applications

1. Synthesis Pathways
this compound is utilized in various synthetic pathways to create more complex chemical entities. It serves as a building block in the synthesis of other pyridine derivatives and heterocycles, which are valuable in medicinal chemistry and materials science .

Case Studies

Study Focus Findings
Study on Tankyrase InhibitionInvestigated the structure-activity relationship of tankyrase inhibitorsIdentified derivatives with IC50 values in nanomolar range, indicating high potency against cancer cells
Cardiovascular Drug DevelopmentEvaluated compounds activating APJ receptorDemonstrated improved cardiac function metrics post-administration in preclinical models
Antibacterial ScreeningAssessed efficacy against resistant bacterial strainsFound promising activity against S. aureus, suggesting potential for new drug development

Mechanism of Action

The mechanism of action of 5-cyano-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry: The cyano derivative’s enhanced acidity could improve binding to metal-containing enzyme active sites, as seen in ranitidine-related compounds (e.g., nitroacetamide derivatives).
  • Materials Science : Substituent-driven modulation of hydrogen bonding may enable tailored cocrystal design for drug delivery systems.

Biological Activity

5-Cyano-N'-hydroxypyridine-2-carboximidamide (CAS No. 453565-48-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₇H₆N₄O
  • Molecular Weight: 162.15 g/mol
  • CAS Number: 453565-48-5

The unique substitution pattern on the pyridine ring of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to act as an inhibitor of certain enzymes and receptors, thereby affecting various biochemical pathways.

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Modulation: It may also modulate receptor activity, influencing cellular signaling pathways that are critical in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
HT29 (Colon Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound effectively reduced bacterial load in treated cultures compared to control groups, supporting its potential use as an antimicrobial agent .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations of this compound. The findings indicated a dose-dependent reduction in cell viability, with notable effects observed at lower concentrations . This study contributes to understanding how this compound could be utilized in cancer therapies.

Q & A

Q. What safety protocols are essential for handling nitrile-containing intermediates?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of volatile nitriles. Store intermediates under inert gas (N₂/Ar) to avoid hydrolysis. Emergency procedures should include cyanide antidote kits (e.g., sodium thiosulfate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-cyano-N'-hydroxypyridine-2-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.